4-Pyrazol-1-yloxane-4-carboxylic acid
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Overview
Description
4-Pyrazol-1-yloxane-4-carboxylic acid is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. This compound is of significant interest due to its potential biological activity and diverse applications in various fields such as chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pyrazol-1-yloxane-4-carboxylic acid typically involves the formation of pyrazole derivatives. One common method is the reaction of isoxazole-5(4H)-ones with [RuCl2(p-cymene)]2 as a catalyst, leading to the formation of pyrazole-4-carboxylic acids . Another method involves the use of transition-metal catalysts and photoredox reactions to form the pyrazole moiety .
Industrial Production Methods
Industrial production of pyrazole derivatives, including this compound, often employs one-pot multicomponent processes and novel reactants to achieve high yields and efficiency . These methods are designed to be scalable and cost-effective for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-Pyrazol-1-yloxane-4-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the nitrogen atoms in the pyrazole ring, which can act as both proton donors and acceptors .
Common Reagents and Conditions
Common reagents used in the reactions of this compound include hydrazine, diazoacetonitrile, and alkyl halides . Reaction conditions often involve mild temperatures and the use of catalysts to enhance reaction rates and selectivity .
Major Products
The major products formed from the reactions of this compound include various substituted pyrazoles and fused pyrazole derivatives, which have significant applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
4-Pyrazol-1-yloxane-4-carboxylic acid has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an endogenous metabolite and its interactions with biological targets.
Medicine: Explored for its potential therapeutic effects, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the synthesis of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-Pyrazol-1-yloxane-4-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, it can decrease NF-kappa-B DNA-binding activity and inhibit NF-kappa-B-mediated transcription from the IL6 promoter . This interaction can lead to the displacement of RELA/p65 and associated coregulators from the promoter, affecting gene expression and cellular responses .
Comparison with Similar Compounds
4-Pyrazol-1-yloxane-4-carboxylic acid can be compared with other pyrazole derivatives, such as pyrazole-4-carboxylic acid and 1H-pyrazole-4-carboxylic acid . While these compounds share a similar core structure, this compound is unique due to its specific substitution pattern and the presence of the oxane ring, which can influence its chemical reactivity and biological activity .
List of Similar Compounds
Properties
IUPAC Name |
4-pyrazol-1-yloxane-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3/c12-8(13)9(2-6-14-7-3-9)11-5-1-4-10-11/h1,4-5H,2-3,6-7H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDRWYVVIVQZQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C(=O)O)N2C=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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